molecular formula C22H14O6 B14499690 1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] CAS No. 64380-48-9

1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]

Cat. No.: B14499690
CAS No.: 64380-48-9
M. Wt: 374.3 g/mol
InChI Key: JWSXIMHEKRFGJH-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] is an organic compound with the molecular formula C22H16O6 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a central phenylene bis(ethane-1,2-dione) core

Chemical Reactions Analysis

1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] involves its interaction with molecular targets through its hydroxyphenyl and diketone groups. These functional groups allow the compound to participate in hydrogen bonding, coordination with metal ions, and other interactions that can influence biological pathways and chemical reactions . The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] can be compared with other similar compounds such as:

Properties

CAS No.

64380-48-9

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-[4-[2-(4-hydroxyphenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione

InChI

InChI=1S/C22H14O6/c23-17-9-5-15(6-10-17)21(27)19(25)13-1-2-14(4-3-13)20(26)22(28)16-7-11-18(24)12-8-16/h1-12,23-24H

InChI Key

JWSXIMHEKRFGJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)C(=O)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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